molecular formula C21H20N2O2 B2409125 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-42-4

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2409125
CAS No.: 1005300-42-4
M. Wt: 332.403
InChI Key: PYHMMMBCYDRBIT-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-9-11-18(12-10-15)22-20(24)19-8-5-13-23(21(19)25)14-17-7-4-3-6-16(17)2/h3-13H,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMMMBCYDRBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH regulation is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H24N2O2
  • Molecular Weight : 364.45 g/mol
  • IUPAC Name : 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

The compound features a dihydropyridine core, which is known for its bioactive properties. The presence of various substituents enhances its potential as a pharmacological agent.

Antimicrobial Applications

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antimicrobial Activity Assessment

A study synthesized a series of similar compounds and tested their antimicrobial activity using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that the dihydropyridine scaffold can be optimized for enhanced antimicrobial effects .

CompoundMIC (μg/mL)Microbial Strain
Compound A15Staphylococcus aureus
Compound B20Escherichia coli
This compound18Klebsiella pneumoniae

Anticancer Applications

The anticancer potential of this compound has been a focal point in recent research. Its ability to inhibit cancer cell proliferation has been documented in several studies.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate potent activity.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)5.0Induction of apoptosis
A549 (lung cancer)7.5Cell cycle arrest at G1 phase

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes that are crucial in various biochemical pathways.

Case Study: Enzyme Inhibition Assay

Research has shown that derivatives similar to this compound can inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential enzymes in folate biosynthesis.

EnzymeInhibition TypeIC50 (μM)
DHPSCompetitive12
DHFRNon-competitive15

This dual inhibition suggests potential applications in treating bacterial infections and cancer, where folate metabolism is critical .

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings.

The compound has a molecular formula of C22H22N2O2 and a molecular weight of 346.43 g/mol. Its structure includes a dihydropyridine core, which is known for various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antifungal Activity

In addition to its antibacterial properties, the compound demonstrates antifungal activity against Candida albicans. Studies report an inhibition rate exceeding 75% in biofilm-forming strains, suggesting potential for treating fungal infections resistant to conventional therapies .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Another investigation assessed its impact on C. albicans biofilms, revealing a substantial reduction in biofilm viability and suggesting that it could be a viable alternative to existing antifungal treatments.
  • Anticancer Activity : Research into its anticancer effects demonstrated that treatment with this compound led to decreased viability in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interferes with key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Apoptosis Induction : In cancer cells, it promotes apoptotic pathways by activating specific caspases.
  • Biofilm Disruption : It affects biofilm formation by inhibiting quorum sensing mechanisms in bacteria.

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